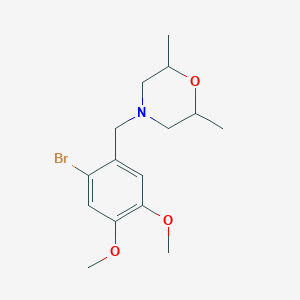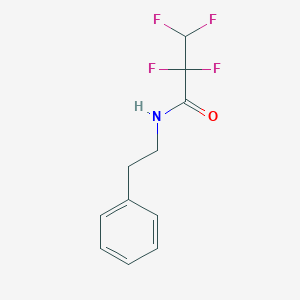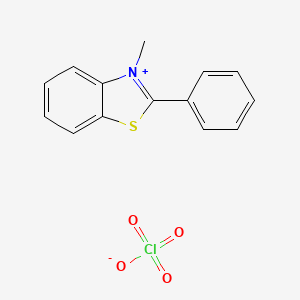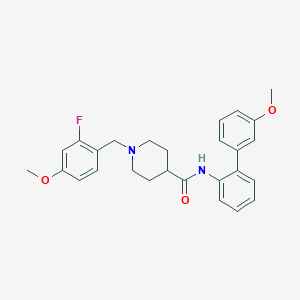![molecular formula C20H18ClN3 B4965654 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine, also known as JNJ-42165279, is a novel small-molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine targets the PI3K/AKT/mTOR signaling pathway by inhibiting the activity of PI3Kα, PI3Kδ, and mTORC1. This leads to the inhibition of downstream signaling pathways, such as the AKT and ribosomal protein S6 kinase (S6K) pathways, which are involved in cell growth, proliferation, and survival. 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to have a range of biochemical and physiological effects, depending on the disease model and the cell type. In cancer cells, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine inhibits cell growth and proliferation, induces cell death, and enhances the efficacy of other anticancer agents. In diabetes models, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine improves glucose homeostasis and insulin sensitivity, and reduces inflammation. In neurodegenerative disorder models, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine improves cognitive function, reduces neuroinflammation, and promotes neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine is its specificity for the PI3K/AKT/mTOR pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine is its relatively low potency compared to other PI3K/AKT/mTOR inhibitors, which may limit its use in some experimental settings.
Future Directions
There are several future directions for the research and development of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine. One direction is to investigate the potential of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders in clinical trials. Another direction is to explore the use of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine on autophagy and inflammation, which may have implications for the treatment of a wide range of diseases.
Synthesis Methods
The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine was first reported in a patent application by Janssen Pharmaceutica in 2010. The synthesis involves a series of chemical reactions, including the condensation of 7-chloro-4-methylquinoline with 2-(1H-indol-3-yl)ethylamine, followed by the introduction of a morpholine group and a benzimidazole group. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Scientific Research Applications
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In diabetes research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In neurodegenerative disorder research, 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3/c1-13-10-20(24-19-11-15(21)6-7-16(13)19)22-9-8-14-12-23-18-5-3-2-4-17(14)18/h2-7,10-12,23H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYKUFFWUHULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methylquinolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4965575.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)
![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
![1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965611.png)

![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)


![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)
